molecular formula C8H14O6 B14009419 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol CAS No. 50256-49-0

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol

Cat. No.: B14009419
CAS No.: 50256-49-0
M. Wt: 206.19 g/mol
InChI Key: SCPZHNFZLGNUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol is a chemical compound with the molecular formula C₈H₁₄O₆ and a molecular weight of 206.19 g/mol . This compound is characterized by its unique bicyclic structure, which includes three oxygen atoms and a methoxy group. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a methoxy group in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the bicyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions but generally include oxidized derivatives, reduced alcohols, and substituted compounds .

Scientific Research Applications

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol is unique due to its specific combination of a methoxy group and three oxygen atoms within a bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

CAS No.

50256-49-0

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

IUPAC Name

6-methoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C8H14O6/c1-11-8-6(10)5(9)7-4(14-8)2-12-3-13-7/h4-10H,2-3H2,1H3

InChI Key

SCPZHNFZLGNUMI-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C2C(O1)COCO2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.